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Compound of Interest

Compound Name: Boc-3-chloro-L-tyrosine

Cat. No.: B065737

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of
modern medicinal chemistry, enabling the development of therapeutics with enhanced potency,
selectivity, and metabolic stability. Boc-3-chloro-L-tyrosine is a valuable building block in this
endeavor. The introduction of a chlorine atom onto the aromatic ring of tyrosine can profoundly
influence the electronic and steric properties of the resulting peptide. This modification can lead
to altered binding affinities for biological targets and, crucially, can block sites of metabolic
degradation, thereby increasing the in vivo half-life of a peptide drug candidate.[1]

The tert-butyloxycarbonyl (Boc) protecting group makes this amino acid derivative perfectly
suited for use in the robust and well-established Boc/Bzl strategy of solid-phase peptide
synthesis (SPPS).[2][3]

Physicochemical and Structural Characteristics

Accurate characterization is the foundation of reproducible science. While some specific
experimental data for this derivative are not widely published, we can compile its properties
based on its structure and data from closely related analogues.
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Property Value | Description Reference
CAS Number 192315-36-9 [1]
Molecular Formula C14H18CINOs -

Molecular Weight 315.75 g/mol -

Expected to be a white to off-
Appearance white solid, similar to its parent  [4]

compound, Boc-L-tyrosine.

Boc-Tyr(3-Cl)-OH, L-Tyrosine,
Synonyms 3-chloro-N-[(1,1- [1]
dimethylethoxy)carbonyl]-

Expected to be soluble in
organic solvents like

Solubility Dimethylformamide (DMF), [3]
Dichloromethane (DCM), and

alcohols.

Store in a cool, dry place

(-20°C recommended for long-
Storage . [5]

term stability), protected from

light and moisture.

Structure:
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Caption: 2D Structure of Boc-3-chloro-L-tyrosine.

Synthesis of Boc-3-chloro-L-tyrosine

The most reliable method for preparing Boc-3-chloro-L-tyrosine is through the N-a-protection
of the parent amino acid, 3-chloro-L-tyrosine, using di-tert-butyl dicarbonate (Bocz0). This is a
standard Schotten-Baumann reaction adapted for amino acids.

Rationale of the Synthesis:

The reaction proceeds via nucleophilic attack of the deprotonated amino group of 3-chloro-L-
tyrosine on one of the carbonyl carbons of Boc20. A base is required to deprotonate the amine,
increasing its nucleophilicity. The choice of a mixed solvent system (like dioxane/water or
THF/water) accommodates both the water-soluble amino acid salt and the organic-soluble
Boc20.[6][7] The workup is designed to remove unreacted reagents and byproducts by
selectively partitioning the desired product into an organic phase after acidification.

Experimental Protocol: Synthesis
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e Dissolution: In a round-bottom flask, dissolve 3-chloro-L-tyrosine (1.0 eq.) in a 1:1 mixture of
1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH) solution. The volume should be
sufficient to fully dissolve the amino acid. Cool the solution to 0°C in an ice bath.

o Addition of Boc20: Add di-tert-butyl dicarbonate (Boc20, 1.1 eq.) to the cooled solution while
stirring vigorously.

o Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The
reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting
amino acid is consumed.

e Workup - Quenching & pH Adjustment: Dilute the reaction mixture with water. Carefully
acidify the solution to a pH of 2-3 using a cold, dilute acid such as 1 M hydrochloric acid
(HCI) or potassium bisulfate (KHSOa).[6] This step protonates the carboxylate, making the
product extractable into an organic solvent.

o Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with
ethyl acetate (3 x volumes).

» Washing: Combine the organic layers and wash sequentially with water and then brine to
remove residual salts and acid.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0a) or sodium sulfate (NazSOa), filter, and concentrate the solvent under reduced
pressure using a rotary evaporator to yield the final product, which can be further purified by
crystallization if necessary. A high yield (>90%) is typically expected.[7]

Synthesis Workflow

1. Dissolve 3-Chloro-L-tyrosine 3. Stir Overnight " . 5. Extract with
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Caption: Workflow for the synthesis of Boc-3-chloro-L-tyrosine.
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Analytical Characterization

A multi-pronged analytical approach is essential to confirm the identity, purity, and structure of
the synthesized material.

¢ High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the
compound.

o Protocol: A reverse-phase C18 column is typically used with a gradient of water and
acetonitrile (both containing 0.1% TFA). The compound is detected by UV absorbance at
~280 nm due to the aromatic ring. A single major peak indicates high purity.

e Mass Spectrometry (MS): Confirms the molecular weight.

o Protocol: Electrospray lonization (ESI) is a suitable method. The expected mass for the
[M+H]* ion is approximately 316.7 g/mol , and for the [M+Na]* ion, it is approximately
338.7 g/mol . The characteristic isotopic pattern of chlorine (3>CI:3’Cl ratio of ~3:1) should
be observable in high-resolution mass spectra.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.

o Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., CDClsz or DMSO-
de).

o Expected *H NMR Signals (qualitative):
= Alarge singlet around 1.4 ppm corresponding to the 9 protons of the Boc group.[6]
» Multiplets corresponding to the a- and B-protons of the amino acid backbone.

= Signals in the aromatic region (around 6.8-7.2 ppm) characteristic of the 1,2,4-
trisubstituted benzene ring.

= A broad singlet for the phenolic hydroxyl proton (can exchange with D20).

= Asignal for the NH proton of the carbamate.
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Application in Boc-Strategy Solid-Phase Peptide
Synthesis (SPPS)

Boc-3-chloro-L-tyrosine is primarily used as a building block in SPPS to create modified
peptides. The Boc/Bzl strategy is particularly effective for complex or lengthy sequences.[2]

The Criticality of Side-Chain Protection

While the title compound has its N-a position protected, the phenolic hydroxyl group of the
tyrosine side chain is reactive and must be protected during SPPS to prevent side reactions,
such as O-acylation, during subsequent coupling steps. The Boc group is not suitable for side-
chain protection in this strategy because it would be cleaved during the N-a-deprotection step.

Therefore, for practical use in Boc-SPPS, one must use a derivative where the side-chain
hydroxyl is protected with a group that is stable to the repetitive TFA treatments used for N-a-
Boc removal. A common and effective choice is the 2,6-dichlorobenzyl (Clz-Bzl) group, which
requires strong acidolysis (e.g., anhydrous Hydrogen Fluoride, HF) for removal.[2] The
remainder of this section assumes the use of Boc-Tyr(3-Cl, 2,6-Clz-Bzl)-OH.

Boc-SPPS Cycle: Step-by-Step Protocol

This protocol outlines a single cycle of amino acid addition using Boc-SPPS.

e Resin Preparation: Start with a suitable resin, such as a Merrifield or PAM resin, pre-loaded
with the C-terminal amino acid of the target peptide.[8] Swell the resin in DCM.

e N-a-Boc Deprotection:

o Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes
to remove the Boc group from the N-terminal amino acid.[6][8]

o Causality: TFA is acidic enough to cleave the acid-labile Boc group but not the more stable
side-chain protecting groups or the resin linker.[2]

o Wash the resin thoroughly with DCM to remove excess TFA and the cleaved t-butyl
carbocation byproducts.
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¢ Neutralization:

o Neutralize the resulting N-terminal ammonium trifluoroacetate salt by washing the resin
with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM until a free base is
obtained.[2]

o Wash thoroughly with DCM to remove excess base.
e Coupling:

o In a separate vessel, pre-activate the incoming amino acid (e.g., Boc-Tyr(3-Cl, 2,6-Clz-
Bzl)-OH) (3-4 eq.) using a coupling reagent like HBTU (3-4 eq.) in the presence of DIEA
(6-8 eq.) in DMF for several minutes.

o Add the activated amino acid solution to the neutralized resin-bound peptide.

o Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion

using a qualitative test like the Kaiser test.
o Wash the resin with DMF and DCM to remove unreacted reagents.

» Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
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Caption: The core cycle of Boc-strategy Solid-Phase Peptide Synthesis.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and
all side-chain protecting groups must be removed.

e Protocol: The peptide-resin is treated with a strong acid cocktail, most commonly anhydrous
Hydrogen Fluoride (HF), at 0°C for 1-2 hours. The cocktail typically includes scavengers like
anisole or p-cresol to trap reactive carbocations generated during the process.[8]

o Post-Cleavage: After HF evaporation, the crude peptide is precipitated with cold diethyl
ether, collected by filtration, and purified using reverse-phase HPLC. The final product's
identity is confirmed by mass spectrometry.
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Safety and Handling

While a specific Safety Data Sheet (SDS) for Boc-3-chloro-L-tyrosine is not readily available,
data from related compounds like Boc-L-tyrosine suggest it is not classified as a hazardous
substance under GHS.[5] However, as with all laboratory chemicals, appropriate precautions
are essential.

e Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety
glasses, a lab coat, and chemical-resistant gloves.

» Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
Avoid contact with skin, eyes, and clothing.[9]

o Storage: Keep the container tightly sealed and store in a cool, dry place as recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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